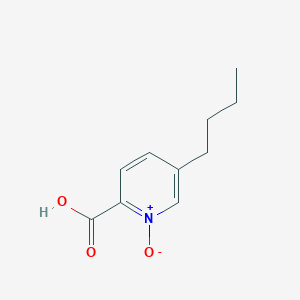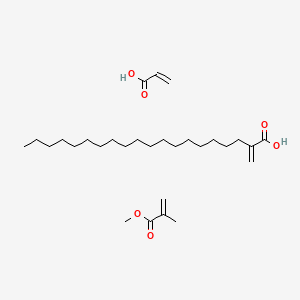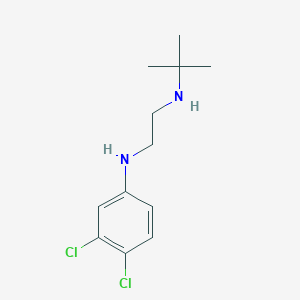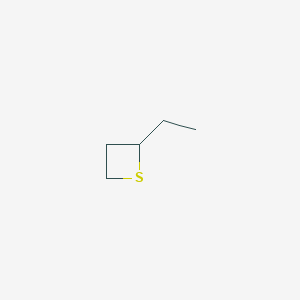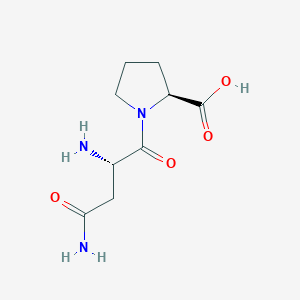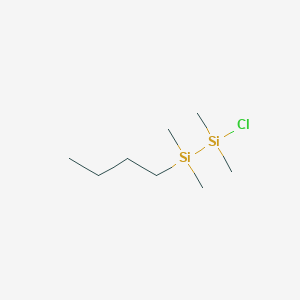
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C8H21ClSi2 It is characterized by the presence of a butyl group and a chlorine atom attached to a disilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyldisilane with butyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-butyl-2-chloro-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the disilane backbone can undergo oxidation or reduction. These reactions lead to the formation of different products, which can exert specific effects depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-sec-Butyl-2-chloro-1,1,2,2-tetramethyldisilane: Similar structure but with a sec-butyl group instead of a butyl group.
1,2-Dichlorotetramethyldisilane: Contains two chlorine atoms instead of one.
1,1,2,2-Tetramethyldisilane: Lacks the butyl and chlorine substituents.
Uniqueness
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is unique due to its specific combination of a butyl group and a chlorine atom attached to a disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
80034-58-8 |
|---|---|
Formule moléculaire |
C8H21ClSi2 |
Poids moléculaire |
208.87 g/mol |
Nom IUPAC |
butyl-[chloro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-6-7-8-10(2,3)11(4,5)9/h6-8H2,1-5H3 |
Clé InChI |
ZZXCMNBCZCHNBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


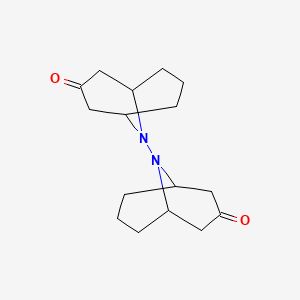
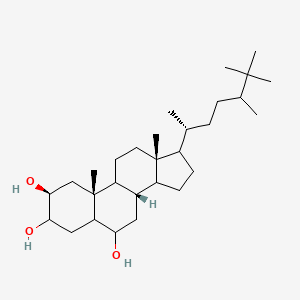
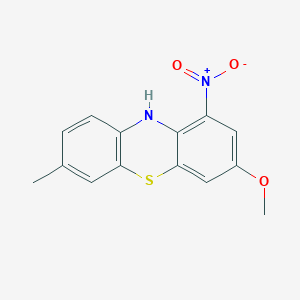
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
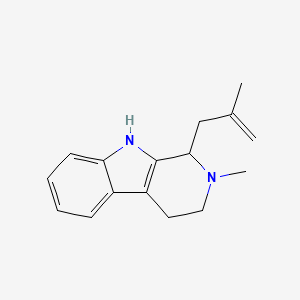
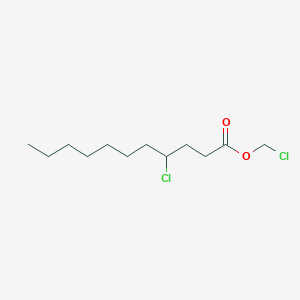
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
